molecular formula C13H21NO5 B1383227 1-tert-butyl 2-Methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate CAS No. 1823864-65-8

1-tert-butyl 2-Methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B1383227
CAS No.: 1823864-65-8
M. Wt: 271.31 g/mol
InChI Key: QLLOOIRPGUKKCP-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-Methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by esterification. One common synthetic route includes the cyclization of a suitable amino acid derivative under acidic conditions to form the pyrrolidine ring, followed by esterification with tert-butyl and methyl chlorides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

1-tert-Butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It may be explored for its potential therapeutic properties, such as in drug design and development.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-carboxylate: Similar structure but lacks the tert-butyl and methyl groups.

  • 2-ethyl-4-oxopyrrolidine-1-carboxylate: Similar core structure but different ester groups.

  • 1-tert-butyl 2-methyl pyrrolidine-1-carboxylate: Similar ester groups but different substitution on the pyrrolidine ring.

Uniqueness: The presence of both tert-butyl and methyl groups on the pyrrolidine ring makes this compound unique, providing enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-13(10(16)18-5)7-9(15)8-14(13)11(17)19-12(2,3)4/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLOOIRPGUKKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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